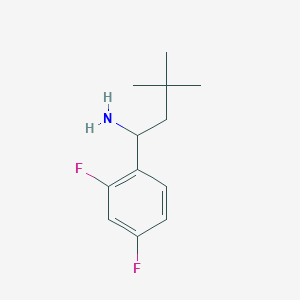
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine typically involves the reaction of 2,4-difluorobenzyl chloride with 3,3-dimethylbutan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like toluene, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A widely used antifungal drug with a similar difluorophenyl group.
Voriconazole: Another antifungal agent with structural similarities.
Triazole Derivatives: Compounds containing triazole rings and difluorophenyl groups.
Uniqueness
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluorophenyl group and butan-1-amine backbone make it a versatile compound for various applications, distinguishing it from other similar compounds .
Biological Activity
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine is a chemical compound with the potential for significant biological activity. Its unique structure, featuring a difluorophenyl group attached to a dimethylbutanamine backbone, suggests possible applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H17F2N, with a molar mass of approximately 219.27 g/mol. The presence of fluorine atoms in the phenyl ring is expected to influence the compound's lipophilicity and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇F₂N |
| Molar Mass | 219.27 g/mol |
| Density | Not specified |
| Solubility | Moderate in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter release and receptor activity. Specifically, it has been hypothesized to influence dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive functions.
Pharmacological Profile
Research indicates that compounds similar to this compound often exhibit stimulant or psychoactive properties. The structural similarity to known psychoactive agents raises the possibility that this compound may also possess similar effects.
Potential Applications
This compound could have applications in:
- Neuropharmacology : As a potential treatment for mood disorders.
- Cognitive enhancement : Due to its possible stimulant effects.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Fluorination Pattern | Potential Activity |
|---|---|---|
| 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine | Monofluorinated | Moderate neuroactivity |
| 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine | Difluorinated | Enhanced receptor affinity |
| 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine | Monofluorinated | Potential stimulant properties |
Properties
Molecular Formula |
C12H17F2N |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6,11H,7,15H2,1-3H3 |
InChI Key |
QNMFBAMMSZTCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















